DC_05

DNMT1 Epigenetics Cancer

DC_05 (CAS 890643-16-0) is a non-nucleoside small-molecule inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme maintaining DNA methylation patterns implicated in cancer and other diseases. Unlike nucleoside analogs, DC_05 exhibits significant selectivity for DNMT1 over other AdoMet-dependent methyltransferases, positioning it as a valuable chemical probe for dissecting DNMT1-specific biology.

Molecular Formula C25H25N3O
Molecular Weight 383.5 g/mol
CAS No. 890643-16-0
Cat. No. B15570836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC_05
CAS890643-16-0
Molecular FormulaC25H25N3O
Molecular Weight383.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H25N3O/c29-19(16-26-14-13-18-15-27-23-10-4-1-7-20(18)23)17-28-24-11-5-2-8-21(24)22-9-3-6-12-25(22)28/h1-12,15,19,26-27,29H,13-14,16-17H2
InChIKeyLJWMTSMUQJNHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DC_05 (CAS 890643-16-0): A Selective Non-Nucleoside DNMT1 Inhibitor for Epigenetic Research


DC_05 (CAS 890643-16-0) is a non-nucleoside small-molecule inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme maintaining DNA methylation patterns implicated in cancer and other diseases [1]. Unlike nucleoside analogs, DC_05 exhibits significant selectivity for DNMT1 over other AdoMet-dependent methyltransferases, positioning it as a valuable chemical probe for dissecting DNMT1-specific biology [1].

Why Generic DNMT Inhibitors Cannot Replace DC_05 in Targeted Studies


DNMT inhibitors are not interchangeable due to fundamental differences in selectivity, mechanism, and cellular effects. Nucleoside analogs (e.g., decitabine) incorporate into DNA, causing broad cytotoxicity and off-target effects that confound DNMT1-specific studies [1]. Non-nucleoside inhibitors like SGI-1027 lack DNMT1 selectivity, potently inhibiting DNMT3A/3B as well [2]. Even structurally related analogs like DC_517 exhibit markedly different potency, underscoring that subtle structural variations produce non-linear changes in activity and selectivity . Therefore, selecting the precise compound aligned with experimental objectives is critical for reproducible and interpretable results.

Quantitative Differential Evidence for DC_05 Against Key DNMT1 Inhibitors


DNMT1 Inhibitory Potency and Binding Affinity Relative to Advanced Analog DC_517

DC_05 inhibits DNMT1 with an IC50 of 10.3 μM and a Kd of 1.09 μM [1]. The structurally optimized analog DC_517 exhibits improved potency (IC50 = 1.7 μM, Kd = 0.91 μM) . This ~6-fold difference in IC50 provides a clear potency gradient within the same chemical series, enabling SAR studies and serving as a benchmark for next-generation inhibitor development [2].

DNMT1 Epigenetics Cancer

Selectivity Profile for DNMT1 Over Other Methyltransferases Versus Non-Selective Inhibitor SGI-1027

DC_05 demonstrates pronounced selectivity for DNMT1, with IC50 values >200 μM for DNMT3A/3B and >150 μM for G9a, SUV39H1, MLL1, and SET7/9 (PRMT1 IC50 = 37.1 μM) [1]. In contrast, SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B with comparable potency (IC50 = 6 μM, 8 μM, and 7.5 μM, respectively) [2]. The selectivity window for DC_05 (>19-fold vs. PRMT1; >14-fold vs. other methyltransferases) enables DNMT1-specific mechanistic studies unconfounded by concurrent inhibition of related enzymes [1].

DNMT1 Selectivity Epigenetics

Anti-Proliferative Efficacy in Human Cancer Cell Lines Compared to Untreated Controls

DC_05 significantly inhibits proliferation of HCT116 human colon cancer cells and Capan-1 human pancreatic adenocarcinoma cells in a concentration- and time-dependent manner [1]. Treatment with 1.25-10 μM DC_05 for 24, 48, and 72 hours resulted in marked suppression of cell growth, with the most pronounced effects observed at 10 μM [1]. While no direct comparator data is provided, these findings establish the functional cellular activity of DC_05 in cancer-relevant models, supporting its use in phenotypic assays of DNMT1-dependent proliferation.

Cancer Cell Proliferation Epigenetics

Non-Nucleoside Mechanism and Reduced Cytotoxicity Profile Versus Nucleoside Analogs

As a non-nucleoside inhibitor, DC_05 does not incorporate into DNA and therefore avoids the genotoxic stress and cytotoxicity associated with nucleoside analogs like decitabine (5-aza-2'-deoxycytidine) [1]. Decitabine, while a potent DNMT1 inhibitor (IC50 ~0.2 μM), induces DNA damage responses and apoptosis in normal cells due to its mechanism of action . Although direct comparative cytotoxicity data for DC_05 is not available, its non-nucleoside nature is expected to confer a safer cellular profile, making it more suitable for chronic treatment regimens or studies requiring sustained DNMT1 inhibition without confounding DNA damage signaling [1].

Mechanism of Action Toxicity DNMT1

Solubility and Formulation Attributes for In Vitro and In Vivo Applications

DC_05 exhibits favorable solubility for in vitro studies, with a DMSO solubility of approximately 100 mg/mL (~260 mM) . This high solubility facilitates the preparation of concentrated stock solutions, minimizing vehicle effects in cell-based assays. In comparison, SGI-1027 has a DMSO solubility of 85 mg/mL (~184 mM) [1], while DC_517 shows solubility ≥50 mg/mL in DMSO . The superior solubility of DC_05 simplifies experimental workflows and reduces the risk of compound precipitation during dilution.

Solubility Formulation Drug Development

Optimal Application Scenarios for DC_05 Based on Quantitative Evidence


DNMT1-Selective Target Validation and Mechanistic Studies

Researchers investigating the specific role of DNMT1 in gene silencing, cancer progression, or developmental biology can utilize DC_05 to inhibit DNMT1 without confounding effects on DNMT3A/3B or other methyltransferases [1]. The >14-fold selectivity window ensures observed phenotypes can be confidently attributed to DNMT1 inhibition rather than off-target activity [1].

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

The ~6-fold potency difference between DC_05 (IC50 = 10.3 μM) and DC_517 (IC50 = 1.7 μM) provides a defined potency gradient within a single chemical scaffold [1]. This enables systematic SAR exploration to identify structural determinants of DNMT1 inhibition and binding affinity, guiding rational design of next-generation inhibitors [1].

Long-Term Epigenetic Reprogramming Studies Requiring Sustained DNMT1 Inhibition

For experiments demanding prolonged DNMT1 inhibition (e.g., differentiation studies, chromatin remodeling assays), the non-nucleoside mechanism of DC_05 avoids the DNA damage and cytotoxicity associated with nucleoside analogs [1]. This allows sustained target engagement without triggering confounding stress responses, preserving the integrity of long-term epigenetic readouts [1].

High-Throughput Screening (HTS) and Automated Liquid Handling Workflows

The high DMSO solubility of DC_05 (~100 mg/mL) facilitates preparation of concentrated stock solutions, minimizing vehicle volume in assay plates . This property reduces the risk of compound precipitation during serial dilution and ensures consistent compound delivery in automated HTS campaigns.

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